molecular formula C17H20N4O3 B12243399 1-(2,4-Dimethoxyphenyl)-3-[1-(pyridin-2-yl)azetidin-3-yl]urea

1-(2,4-Dimethoxyphenyl)-3-[1-(pyridin-2-yl)azetidin-3-yl]urea

Cat. No.: B12243399
M. Wt: 328.4 g/mol
InChI Key: QSHZHKSZAGKGEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dimethoxyphenyl)-3-[1-(pyridin-2-yl)azetidin-3-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a 2,4-dimethoxyphenyl group, a pyridin-2-yl group, and an azetidin-3-yl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethoxyphenyl)-3-[1-(pyridin-2-yl)azetidin-3-yl]urea typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide, under basic conditions.

    Attachment of the Pyridin-2-yl Group: The pyridin-2-yl group can be introduced via a nucleophilic substitution reaction using a pyridine derivative and an appropriate leaving group.

    Formation of the Urea Moiety: The final step involves the reaction of the intermediate compound with an isocyanate or a carbamoyl chloride to form the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethoxyphenyl)-3-[1-(pyridin-2-yl)azetidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles, or electrophiles under appropriate solvent and temperature conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)-3-[1-(pyridin-2-yl)azetidin-3-yl]urea has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.

    Material Science: It may be used in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: The compound can be used as a tool in biological research to study its effects on various biological systems and pathways.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-[1-(pyridin-2-yl)azetidin-3-yl]urea involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally includes:

    Binding to Receptors: The compound may bind to specific receptors or enzymes, modulating their activity.

    Pathway Modulation: It can influence various cellular pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

1-(2,4-Dimethoxyphenyl)-3-[1-(pyridin-2-yl)azetidin-3-yl]urea can be compared with other similar compounds, such as:

    1-(2,4-Dimethoxyphenyl)-3-[1-(pyridin-2-yl)azetidin-3-yl]thiourea: This compound has a thiourea moiety instead of a urea moiety, which may result in different chemical and biological properties.

    1-(2,4-Dimethoxyphenyl)-3-[1-(pyridin-2-yl)azetidin-3-yl]carbamate: The carbamate derivative may exhibit different reactivity and applications compared to the urea derivative.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H20N4O3

Molecular Weight

328.4 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(1-pyridin-2-ylazetidin-3-yl)urea

InChI

InChI=1S/C17H20N4O3/c1-23-13-6-7-14(15(9-13)24-2)20-17(22)19-12-10-21(11-12)16-5-3-4-8-18-16/h3-9,12H,10-11H2,1-2H3,(H2,19,20,22)

InChI Key

QSHZHKSZAGKGEU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NC2CN(C2)C3=CC=CC=N3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.